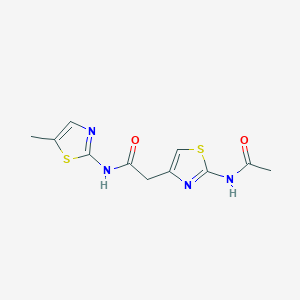
2-(2-acetamidothiazol-4-yl)-N-(5-methylthiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(2-acetamidothiazol-4-yl)-N-(5-methylthiazol-2-yl)acetamide” is a compound that contains a thiazole ring . Thiazoles are important heterocyclics exhibiting diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
Molecular Structure Analysis
Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis
The compound has a molecular formula of C11H12N4O2S2 and a molecular weight of 296.36. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .科学的研究の応用
Synthesis Techniques and Chemical Properties
Researchers have developed methods to synthesize derivatives of thiazole compounds, demonstrating their potential in creating a variety of chemical entities with significant biological activities. These synthesis processes often involve reactions with different mercapto derivatives or via one-pot three-component reactions to produce novel thiazole derivatives with unique properties. For instance, a study outlined the synthesis of 5-methyl-4-phenyl thiazole derivatives, showing anticancer activities against specific cell lines through selective cytotoxicity (Evren et al., 2019). Similarly, novel synthesis routes for creating acetamide derivatives with potential biological applications have been reported, highlighting the chemical versatility and therapeutic promise of these compounds (Alizadeh-bami et al., 2019).
Biological Evaluation and Therapeutic Effects
The synthesized compounds undergo biological evaluation to determine their therapeutic potential. Notably, certain derivatives have shown high selectivity and potency against cancer cell lines, suggesting their potential as anticancer agents. The apoptosis-inducing capabilities of these compounds have been compared to standard treatments like cisplatin, providing insights into their mechanisms of action and effectiveness (Evren et al., 2019). Additionally, other studies have focused on the anticholinesterase activity of thiazole-piperazine derivatives, revealing significant inhibition rates against acetylcholinesterase, which could have implications for treating neurodegenerative diseases (Yurttaş et al., 2013).
Molecular Docking and Antioxidant Activities
Molecular docking studies are crucial for understanding the interactions between synthesized compounds and biological targets. These studies help in identifying the binding affinities and modes of action of the compounds, guiding further modifications to enhance their biological activities. For instance, novel imines and thiazolidinones have been synthesized and their antimicrobial activities evaluated, demonstrating their potential in addressing microbial resistance (Fuloria et al., 2009). Moreover, certain derivatives have been investigated for their antioxidant activities through molecular docking against antioxidant enzyme receptors, offering insights into their potential as therapeutic agents against oxidative stress-related diseases (Hossan, 2020).
将来の方向性
Thiazole derivatives continue to be a focus in medicinal chemistry due to their diverse biological activities . Future research may focus on the design and development of different thiazole derivatives, including “2-(2-acetamidothiazol-4-yl)-N-(5-methylthiazol-2-yl)acetamide”, to act as potential drug molecules with lesser side effects .
特性
IUPAC Name |
2-(2-acetamido-1,3-thiazol-4-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S2/c1-6-4-12-10(19-6)15-9(17)3-8-5-18-11(14-8)13-7(2)16/h4-5H,3H2,1-2H3,(H,12,15,17)(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKUTTYOGRAGFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)CC2=CSC(=N2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((2-fluorobenzyl)thio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2810611.png)
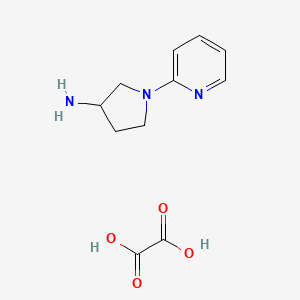
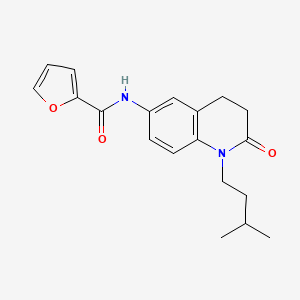
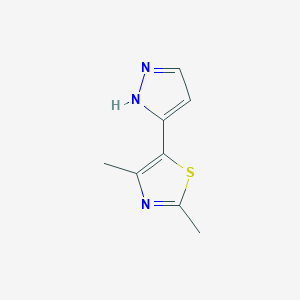


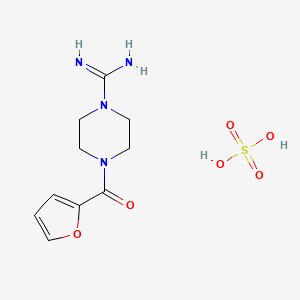
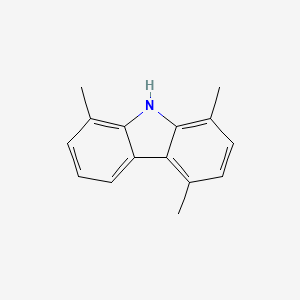

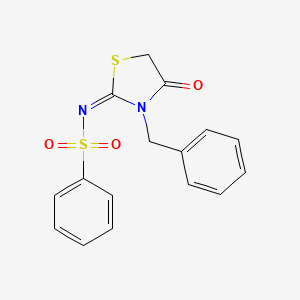
![4-[(4-Cyclopropylsulfonylpiperazin-1-yl)methyl]-3-fluorobenzonitrile](/img/structure/B2810631.png)
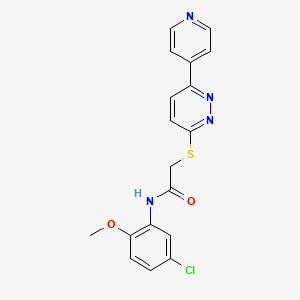
![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide](/img/structure/B2810633.png)
![N1-(benzo[d]thiazol-2-yl)-N2-(m-tolyl)oxalamide](/img/structure/B2810634.png)